molecular formula C8H15NO5 B346174 Boc-Ser-OH CAS No. 3262-72-4

Boc-Ser-OH

Cat. No.: B346174
CAS No.: 3262-72-4
M. Wt: 205.21g/mol
InChI Key: FHOAKXBXYSJBGX-YFKPBYRVSA-N
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Description

Boc-Ser-OH: is a derivative of the amino acid serine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in peptide synthesis and organic chemistry as a protected form of serine, allowing for selective reactions to occur without interference from the amino group.

Mechanism of Action

Target of Action

Boc-Ser-OH, also known as N-(tert-Butoxycarbonyl)-L-serine, is primarily used as a building block in peptide synthesis

Mode of Action

As a derivative of the amino acid serine, this compound is used in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino group during peptide synthesis . This allows for the selective formation of peptide bonds without unwanted side reactions. Once the peptide synthesis is complete, the Boc group can be removed to reveal the original amino group .

Biochemical Pathways

The peptides synthesized using this compound can be involved in various biochemical pathways depending on their structure and function .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final peptide product would depend on its specific structure and properties .

Result of Action

The result of this compound’s action is the successful synthesis of peptides without unwanted side reactions. The specific effects at the molecular and cellular level would depend on the structure and function of the synthesized peptide .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reactants can affect the efficiency of the synthesis and the yield of the final product . The stability of this compound is also an important consideration, and it is typically stored at low temperatures (2-8°C) to maintain its reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Boc-Ser-OH typically involves the reaction of L-serine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently and sustainably .

Scientific Research Applications

Boc-Ser-OH is widely used in scientific research, including:

Comparison with Similar Compounds

  • N-(tert-Butoxycarbonyl)-L-alaninol
  • N-(tert-Butoxycarbonyl)sulfamoyl chloride
  • N-(tert-Butoxycarbonyl)imidazole

Comparison: Boc-Ser-OH is unique in its use as a protected form of serine, allowing for selective reactions in peptide synthesis. Other similar compounds, such as N-(tert-Butoxycarbonyl)-L-alaninol and N-(tert-Butoxycarbonyl)sulfamoyl chloride, serve similar protective functions but with different amino acids or functional groups .

Properties

IUPAC Name

(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO5/c1-8(2,3)14-7(13)9-5(4-10)6(11)12/h5,10H,4H2,1-3H3,(H,9,13)(H,11,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOAKXBXYSJBGX-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317842
Record name BOC-L-serine
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Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3262-72-4
Record name BOC-L-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3262-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(tert-Butoxycarbonyl)-L-serine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BOC-L-serine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[tert-butoxycarbonyl]-L-serine
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Synthesis routes and methods

Procedure details

2-tert-butoxycarbonylamino-acrylic acid benzyl ester: Rac-serine (50 g, 0.475 mol) in dioxane (500 mL) was combined with sodium hydroxide (38 g, 0.98 mol) in water (200 mL) and cooled to 0° C. Boc anhydride (105 g, 0.48 mol) was added dropwise and the reaction was stirred at rt overnight. The reaction mixture was concentrated to remove dioxane and the aqueous layer was washed with petroleum ether. The aqueous layer was acidified to pH 4 with citric acid solution and extracted with ethyl acetate. The combined organic layers were washed with water and brine and concentrated to give N-boc-d1-serine (79 g, 81%). To this intermediate (14 g, 0.068 mol) in DMF (140 mL) was added cesium carbonate (13.2 g, 0.041 mol) and the reaction mixture was stirred at rt for 30 min under a nitrogen atmosphere. Benzyl bromide (11.7 g, 0.07 mol) was added dropwise at 0° C. and the reaction was stirred at rt overnight. The reaction mixture was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine and concentrated. The crude product obtained was purified by flash chromatography on silica gel using chloroform as eluent to give the benzyl ester intermediate (17 g, 85%). To the benzyl ester (10 g, 0.0339 mol) in DCM (150 mL) at 0° C. under a nitrogen atmosphere was added mesyl chloride (5 g, 0.0435 mol). Triethyl amine (10 g, 0.0990 mol) was then added dropwise and the reaction was stirred at rt for 1 h. The reaction mixture was washed with 1% sodium bisulphate solution, dried over anhydrous Na2SO4, and concentrated to give 84A (10 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
38 g
Type
reactant
Reaction Step Three
Quantity
105 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Boc-L-serine?

A1: The molecular formula of Boc-L-serine is C8H15NO5, and its molecular weight is 205.21 g/mol.

Q2: Is there spectroscopic data available for Boc-L-serine?

A2: Yes, several papers mention using spectroscopic techniques to confirm the structure of Boc-L-serine and its derivatives. These include:

  • 1H NMR: Used extensively to confirm the structure of synthesized compounds. [, , , , , , , , , , ]
  • 13C NMR: Employed alongside 1H NMR for structural confirmation. [, ]
  • 31P NMR: Used when synthesizing and characterizing phosphate-containing derivatives of Boc-L-serine. [, ]
  • Infrared Spectroscopy: Applied to identify functional groups and confirm structural modifications. []
  • Mass Spectrometry: Utilized to determine molecular weight and fragmentation patterns. [, ]

Q3: What are the main applications of Boc-L-serine in synthesis?

A3: Boc-L-serine serves as a crucial building block for:

  • Peptide Synthesis: It's a common starting material for synthesizing peptides containing serine residues. [, , , , , , , , , , , ]
  • Sphingolipid Synthesis: Used to synthesize various sphingolipids, including sphingomyelin, ceramide, sphingosine, and sphingosine 1-phosphate. []
  • Non-natural Amino Acid Synthesis: Acts as a precursor for synthesizing non-natural α-amino acids via palladium-catalyzed cross-coupling reactions. []
  • Glycopeptide Mimics: Used in the synthesis of amino acids that facilitate the rapid creation of neoglycopeptides. []

Q4: Can you provide an example of a specific reaction where Boc-L-serine is used as a starting material?

A6: One example is the synthesis of 1,2-Diacyl-sn-Glycerophosphatidylserine. Here, Boc-L-serine benzhydryl ester is coupled with 1,2-Diacylglycerol through a phosphite-triester intermediate, ultimately leading to the formation of the desired phosphatidylserine. []

Q5: What type of reactions are commonly employed with Boc-L-serine as a building block?

A5: Boc-L-serine is frequently subjected to:

  • Coupling Reactions: Utilized to form peptide bonds with other amino acids. [, , , , , , , , , , ]
  • Protection and Deprotection Reactions: The Boc group and other protecting groups on the hydroxyl group are selectively added and removed to facilitate specific transformations. [, , ]
  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are used to introduce diverse functional groups at the beta-position of the serine moiety. []

Q6: What are some examples of biological applications of compounds derived from Boc-L-serine?

A6:

  • Liposome Formation: Phosphatidylserine, synthesized from Boc-L-serine, is a crucial component of liposomes used in drug delivery and model membrane systems. []
  • Radioprotective Effects: The novel alkaloid, Orychophragine D, synthesized using Boc-L-serine as a starting material, exhibits significant radioprotective activity. []
  • Antiproliferative Activity: Chiral 5-hydroxy-2-N-acyl-(3E)-sphingenines, derived from Boc-L-serine, display higher antiproliferative activity than natural ceramides on MCF-7 cells, suggesting potential applications in cancer research. []

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